Ozarelix

Content Navigation

CAS Number

Product Name

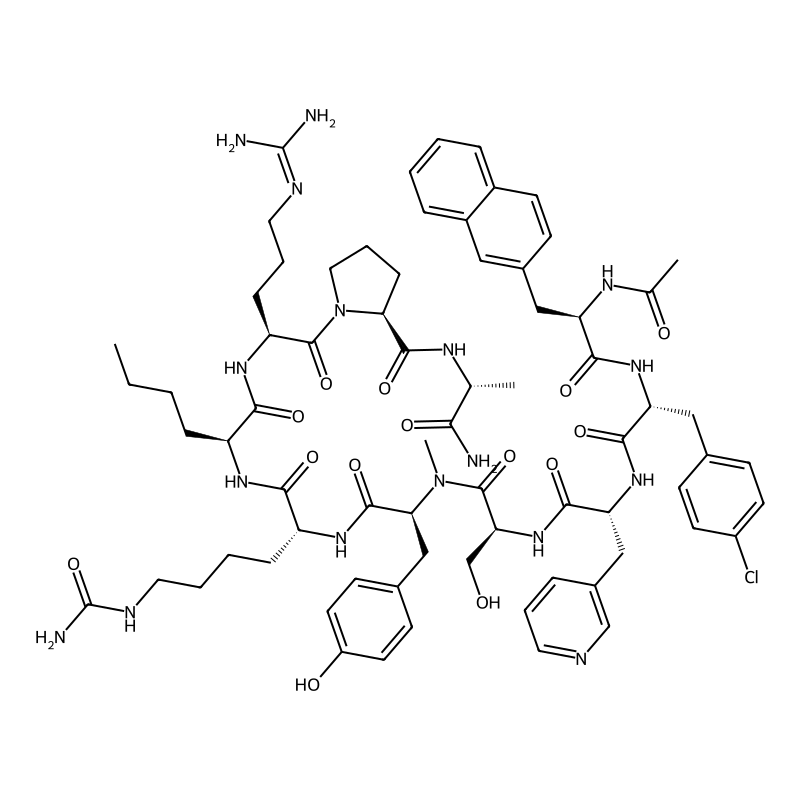

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ozarelix mechanism of action GnRH receptor modulator

Ozarelix Experimental Data Summary

| Aspect | Details |

|---|---|

| Drug Class | Fourth-generation GnRH antagonist (peptidomimetic) [1] [2] [3]. |

| Primary MoA | Competitive blockade of the GnRH receptor in the pituitary, preventing gonadotropin release [4] [2] [3]. |

| Direct Anti-Cancer Effect | Demonstrated in androgen-independent prostate cancer cells (DU145, PC3) [1]. |

| Key Findings | • Induces G2/M cell cycle arrest. • Induces apoptosis (programmed cell death) [1]. | | Apoptosis Pathway | Caspase-8-dependent caspase-3 activation; modulation of death receptors (DR4/5, Fas) and down-regulation of c-FLIP (L) [1]. | | Sensitization Effect | Sensitizes TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |

Detailed Experimental Protocols

The following methodologies are adapted from the key study investigating this compound's direct effects on prostate cancer cells [1].

Cell Culture and Treatment

- Cell Lines: Androgen receptor-negative, hormone-refractory human prostate cancer cells (DU145 and PC3).

- Culture Conditions: Grown in standard media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO₂ atmosphere.

- Treatment: this compound was added to the culture media at various concentrations (dose-ranging studies were performed) for defined periods (e.g., 24-72 hours). Control cultures received vehicle only.

Assessment of Cell Viability and Toxicity

- Method: MTT assay or similar colorimetric assay.

- Procedure: After treatment, the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the culture wells. Living cells metabolize MTT into purple formazan crystals. The crystals are dissolved, and the solution's absorbance is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

Analysis of Cell Cycle Distribution

- Method: Flow cytometry after propidium iodide (PI) staining.

- Procedure: Treated cells are harvested, fixed in ethanol, and treated with RNase. Subsequently, cells are stained with PI, a fluorescent dye that intercalates into double-stranded DNA. The DNA content of the cells is then analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) is determined based on DNA content.

Detection of Apoptosis

- Caspase Activity Measurement: A caspase-3/7 activity assay is used. This involves adding a luminogenic or fluorogenic caspase substrate to cell lysates. The cleavage of the substrate by active caspases produces a luminescent or fluorescent signal, which is quantified.

- Protein Level Analysis: Western blotting is performed to detect protein expression changes. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against:

- c-FLIP (L): An anti-apoptotic protein.

- Death Receptors DR4/5 and Fas: Pro-apoptotic receptors.

- Cleaved Caspase-8 and Caspase-3: Key executioners of apoptosis.

The experimental workflow for these key procedures is summarized in the diagram below.

Mechanism of Action and Signaling Pathways

This compound's effects can be understood through its actions on two fronts: the classical endocrine pathway and a direct pathway on cancer cells.

Classical Endocrine (Pituitary) Pathway

As a GnRH antagonist, this compound's primary mechanism is the competitive blockade of the GnRH receptor (GnRHR) on pituitary gonadotrope cells [4] [2] [3]. The GnRHR is a G-protein coupled receptor (GPCR) [5] [6] [7].

- Under normal conditions, natural GnRH binds to GnRHR, activating the Gq/11 protein pathway [6] [7]. This triggers a signaling cascade involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to the release of calcium stores and activation of protein kinase C (PKC) [5] [6] [2]. This ultimately results in the synthesis and secretion of gonadotropins (LH and FSH), which then stimulate the gonads to produce sex steroids [5].

- This compound binds to the GnRHR without activating it, physically preventing natural GnRH from binding [4] [2] [3]. This causes an immediate and rapid suppression of LH and FSH release, leading to a sharp drop in testosterone and estrogen levels [4] [8]. This is a key therapeutic advantage over agonists, which cause an initial "flare-up" of hormone levels [8] [2].

The core signaling pathway that this compound inhibits is visualized below.

Direct Antiproliferative Pathway in Cancer Cells

The more distinctive and advanced finding is this compound's direct pro-apoptotic effect on hormone-refractory cancer cells, which is independent of the endocrine system [1]. The molecular mechanism is summarized below.

Clinical Development Context

- Therapeutic Potential: The direct apoptotic mechanism suggests potential for treating advanced, hormone-refractory prostate cancer, where conventional androgen-deprivation therapy fails [1].

- Development Status: this compound was under investigation as a long-acting injection for prostate cancer and has been studied for endometriosis and benign prostatic hyperplasia [9] [10]. As of available information, its development appears to have been discontinued after Phase II trials [9] [10].

References

- 1. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry ... [pmc.ncbi.nlm.nih.gov]

- 3. GnRH Peptide Antagonist: Comparative Analysis of ... [mdpi.com]

- 4. Gonadotropin-releasing hormone antagonists for assisted ... [pubmed.ncbi.nlm.nih.gov]

- 5. Physiology, Gonadotropin-Releasing Hormone - StatPearls [ncbi.nlm.nih.gov]

- 6. Molecular Mechanisms of Gonadotropin-Releasing ... [frontiersin.org]

- 7. Gonadotropin-releasing hormone receptor [en.wikipedia.org]

- 8. 4 GnRH agonists vs antagonists [sciencedirect.com]

- 9. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 10. This compound [en.wikipedia.org]

Drug Profile and Mechanism of Action

The table below summarizes the core technical information for researchers.

| Attribute | Description |

|---|---|

| Drug Type | Synthetic peptide [1] |

| Mechanism of Action | Gonadotropin-releasing hormone (GnRH) receptor antagonist (modulator) [2] [3] |

| Primary Target | GnRH receptor (GnRHR) in the pituitary gland [2] [4] |

| Biological Effect | Rapid inhibition of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a swift decrease in sex hormones (e.g., testosterone) without an initial "flare" effect [5] [4] |

| Molecular Formula | C₇₂H₉₆ClN₁₇O₁₄ [3] [5] |

| Molecular Weight | 1459.11 g/mol [5] |

| CAS Registry | 295350-45-7 [2] [3] [5] |

Key Preclinical Research and Protocols

A significant area of Ozarelix research involved its direct apoptotic effects on androgen-independent prostate cancer cells. The following workflow summarizes the key methodology and findings from a foundational study [6].

Experimental Model and Treatment: The study used DU145 and PC3 human prostate cancer cell lines, which are models for hormone-refractory, androgen receptor-negative disease. Cells were treated with this compound in culture [6].

Key Assays and Outcomes:

- Cell Viability and Proliferation: Antiproliferative effects were assessed, showing this compound inhibited cell growth [6].

- Cell Cycle Analysis: Treatment resulted in an accumulation of cells in the G2/M phase of the cell cycle [6].

- Apoptosis Detection: Apoptosis was confirmed and was linked to caspase-8-dependent caspase-3 activation [6].

- Western Blot Analysis: this compound treatment led to the down-regulation of c-FLIP(L), a cellular caspase-8 inhibitor, and increased the expression and activity of death receptors DR4/5 and Fas [6].

- Sensitization Assay: Combining this compound with TRAIL (TNF-related apoptosis-inducing ligand) demonstrated that pre-treatment sensitized the otherwise TRAIL-resistant cancer cells to TRAIL-induced apoptosis [6].

Clinical Development and Status

This compound was administered as a long-acting intramuscular injection [3] [7]. The following table outlines its clinical development trajectory and key outcomes.

| Indication | Highest Phase | Status | Key Findings / Rationale |

|---|---|---|---|

| Prostate Cancer [3] | Phase 2 [3] | No recent development reported; likely discontinued [2] [3] | Phase 2 data (2006) showed 130 mg IM dose every 4 weeks provided continuous testosterone suppression (<0.5 ng/mL) and achieved a 50% PSA reduction from baseline in patients with inoperable prostate cancer [7]. |

| Benign Prostatic Hyperplasia (BPH) [2] [3] | Phase 3 [1] | Development discontinued [3] [8] | Rationale: To reduce testosterone enough to alleviate prostate size and symptoms without the severe side effects of castration [5]. |

| Alzheimer's Disease [3] | Phase 2 [1] | Development discontinued [3] [8] | Information not available in search results. |

| Endometriosis [3] | Preclinical [1] | No recent development reported [3] [8] | Rationale: LHRH antagonists would be expected to be effective in hormonally dependent disease states [5]. |

Comparison with GnRH Agonists

A core rationale for developing GnRH antagonists like this compound was to overcome the limitations of GnRH agonists [4].

| Feature | GnRH Agonists (e.g., Leuprolide) | GnRH Antagonists (e.g., this compound) |

|---|---|---|

| Initial Hormonal Response | Causes a "testosterone flare" due to transient receptor stimulation [4] | Provides immediate receptor blockade and rapid testosterone suppression without a flare [5] [4] |

| Time to Castration | 3-4 weeks for receptor desensitization [4] | Rapid reduction (days) [5] |

| Adjunctive Therapy | Requires pre-treatment with AR antagonists to mitigate flare symptoms [4] | Does not require pre-treatment for flare prevention [4] |

The available information suggests that this compound is no longer under active clinical development. For the most current status, you may need to consult regulatory databases or contact the last known developers, AEterna Zentaris (now COSCIENS Biopharma) or Spectrum Pharmaceuticals [8].

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. This compound [en.wikipedia.org]

- 4. Advances in hormonal therapies for hormone naïve and ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (CAS 295350-45-7) | Peptides [aapep.bocsci.com]

- 6. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 7. Spectrum Pharmaceuticals, Inc. Announces Presentation ... [biospace.com]

- 8. This compound - AdisInsight - Springer [adisinsight.springer.com]

Ozarelix Gonadotropin-releasing hormone antagonist

Core Profile of Ozarelix

This compound is a fourth-generation Luteinizing Hormone-Releasing Hormone (LHRH, or GnRH) antagonist [1]. The table below summarizes its key technical characteristics based on the latest available data.

| Attribute | Description |

|---|---|

| Drug Class | Fourth-generation GnRH (LHRH) antagonist [1]. |

| Administration | Intramuscular injection [1]. |

| Mechanism of Action | Competitively blocks pituitary GnRH receptors, leading to rapid suppression of Gonadotropin (LH & FSH) and sex hormone production without a "flare effect" [2] [1]. |

| Developed Indications | Advanced (hormone-dependent) prostate cancer and Benign Prostatic Hypertrophy (BPH) [1]. |

| Key Development Phase (BPH) | A Phase 2b trial completed in 2007. Phase 3 pivotal trials were planned for late 2007 [1]. |

| Key Differentiator | Positioned as a fourth-generation agent with a potentially improved pharmacological profile [1]. |

Mechanism of Action and Signaling Pathway

As a GnRH antagonist, this compound works by directly blocking the GnRH signaling pathway in the pituitary gland. The following diagram illustrates this mechanism and the basis for its therapeutic effect.

Diagram of this compound's antagonistic mechanism blocking GnRH signaling, preventing gonadotropin release.

Clinical Development & Experimental Data

The most concrete data available from search results pertains to its clinical development for Benign Prostatic Hypertrophy (BPH).

- Trial Design: A double-blinded, randomized, placebo-controlled, multi-center, European dose-ranging study was conducted with 144 men with BPH [1].

- Outcome: The trial reported "highly statistically significant results in favor of this compound" [1].

- Subsequent Plans: Following this trial, a Phase 2b study in the U.S. was completed in 2007. The data from these studies were intended to support a New Drug Application (NDA) [1].

Analysis for Research Professionals

For your ongoing research, here are key considerations regarding this compound and the GnRH antagonist landscape:

- Status Check: The most recent specific clinical data for this compound is from 2007-2008. No recent developments were found in the search results, suggesting its development may have been halted or superseded. It is critical to consult current regulatory databases and clinical trial registries for its official status.

- Market Evolution: The GnRH antagonist market has significantly evolved, shifting towards oral formulations (e.g., Relugolix/Orgovyx, Elagolix/Orilissa) which offer greater patient convenience [3].

- Next-Gen Candidates: Research continues on new injectable antagonists with improved profiles. Teverelix, for example, is a long-acting injectable using a microcrystal technology in development for prostate cancer and benign conditions [3].

Suggested Research Paths Forward

Given the dated information on this compound, you may find it more fruitful to:

- Verify Current Status: Search the official databases of the FDA, EMA, and ClinicalTrials.gov to determine the definitive development status of this compound.

- Explore Modern Antagonists: Focus research on the pharmacokinetics, formulation technology, and clinical data of newer, advanced-stage antagonists like Teverelix, Relugolix, and Linzagolix [4] [3].

- Analyze Structural Trends: The search results indicate that structural modifications (e.g., specific D-amino acids in the N-terminal domain) are key to the stability and efficacy of peptide antagonists like this compound [2]. A comparative analysis of these structures across generations could provide valuable insights.

References

- 1. Spectrum Pharmaceuticals, Inc. Expands Clinical Trials ... [biospace.com]

- 2. Gonadotropin-Releasing Hormone Receptors in Prostate ... [mdpi.com]

- 3. GnRH Antagonists Market on Upward Trajectory During the ... [prnewswire.com]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry ... [pmc.ncbi.nlm.nih.gov]

Ozarelix Overview and Known Data

The table below summarizes the available information on Ozarelix:

| Aspect | Description |

|---|---|

| Drug Class | GnRH receptor antagonist (4th generation) [1] [2] [3] |

| Mechanism of Action | Competitively blocks Gonadotropin-Releasing Hormone (GnRH) receptors in the pituitary, rapidly suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without a "flare effect" [3]. |

| Primary Indications (Under Investigation) | Advanced prostate cancer; previously investigated for benign prostatic hyperplasia (BPH) and endometriosis [4] [2]. |

| Status | Development appears halted; no recent updates [2]. |

| Available PK Data | Not Available in public sources. Key parameters (absorption, volume of distribution, protein binding, metabolism, routes of elimination, half-life, clearance) are listed as "Not Available" [4]. |

Mechanism of Action and Experimental Findings

While full pharmacokinetic profiles are common for approved drugs, they are often not published for early-stage investigational compounds. This compound's mechanism and some cellular effects are documented in preclinical studies.

Detailed Mechanism of Action as a GnRH Antagonist

This compound functions by blocking the GnRH receptor, a G protein-coupled receptor (GPCR) [3]. Unlike agonists that cause an initial hormone surge, antagonists provide immediate suppression of the hypothalamic-pituitary-gonadal (HPG) axis [5] [3]. This blockade inhibits downstream signaling pathways, ultimately reducing the production of gonadotropins and sex hormones [3].

The following diagram illustrates this signaling pathway and this compound's site of action:

Key Experimental Findings from Preclinical Research

A 2010 study investigated this compound's effects on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) [1]. Key methodological details and findings are summarized below:

| Experiment Aspect | Detailed Methodology |

|---|---|

| Cell Lines | DU145 and PC3 (models of androgen-independent prostate cancer) [1]. |

| Treatment | Cells were cultured and treated with this compound [1]. Specific concentrations and duration were not detailed in the abstract. |

| Assays/Measurements | - Toxicity and cell viability [1].

- Cell cycle analysis (e.g., via flow cytometry) [1].

- Caspase activity assays (measuring apoptosis) [1].

- Analysis of protein expression (e.g., c-FLIP, death receptors DR4/5, Fas) [1]. | | Key Findings | - this compound exhibited antiproliferative effects and caused cell accumulation in the G2/M phase of the cell cycle [1].

- It induced apoptosis (programmed cell death) via caspase-8 dependent activation of caspase-3 [1].

- This compound down-regulated c-FLIP (L), an anti-apoptotic protein, and increased expression and activity of death receptors DR4/5 and Fas [1].

- These actions sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. |

References

- 1. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. GnRH Peptide Antagonist: Chemistry & Formulation Analysis [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Advances in hormonal therapies for hormone naïve and ... [pmc.ncbi.nlm.nih.gov]

Ozarelix drug class antigonadotropin

Drug Profile & Development Status

| Property | Description |

|---|---|

| Drug Class | GnRH modulator; GnRH antagonist; Antigonadotropin [1] |

| Mechanism of Action | GnRHR antagonists (Gonadotropin-releasing hormone receptor antagonists) [2] |

| Chemical Nature | Synthetic peptide [2] |

| Routes of Administration | Injection (Intramuscular) [3] [1] |

| Development Status | Discontinued (Was in Phase 3 for Benign Prostatic Hyperplasia) [2] |

Key Clinical & Preclinical Data

The following table summarizes quantitative data on efficacy and dosing from available studies:

| Study Focus | Dosing Regimen | Key Efficacy Findings | Safety & Tolerability |

|---|

| Phase 2 Trial (Hormone-Dependent Prostate Cancer) [3] | Intramuscular (65, 100, or 130 mg) over 3 cycles of 28 days. Total dose: 230 mg to 390 mg per patient. | • 130 mg/cycle: Greatest continuous testosterone suppression to castration levels (<0.5 ng/mL) until at least day 85. • Tumor response (PSA): 97% in patients with continuous suppression. | Well tolerated at all dosages. | | Phase 2 Trial (LUTS/BPH) [4] | Various IM doses (5 mg to 20 mg) on day 1, with or without a second dose on day 15. | • Onset: Noticeable activity at 4 weeks. • Peak effect: 12-16 weeks, persisted for 6 months. • Testosterone: Transient decline, returned to baseline by 4-6 weeks. | Well tolerated. No significant impact on erectile function. Serious adverse events were not treatment-related. | | In Vitro Study (Androgen-Independent PCa Cells) [5] | N/A (In vitro model) | • Induced apoptosis via caspase-8-dependent caspase-3 activation. • Down-regulated c-FLIP (L). • Sensitized TRAIL-resistant cells to TRAIL-induced apoptosis. | N/A |

Detailed Experimental Protocols

For the in vitro study on androgen-independent prostate cancer cells (DU145 and PC3 cell lines) [5]:

- Cell Culture: DU145 and PC3 cell lines were used as models of androgen-independent prostate cancer.

- Treatment: Ozarelix was added to the cell cultures.

- Assays and Measurements:

- Cell Toxicity and Viability: To assess antiproliferative effects.

- Cell Cycle Analysis: To detect modifications and phase accumulation.

- Caspase Activity: Investigated to confirm apoptosis induction.

- Western Blot/Expression Analysis: To examine changes in protein levels of c-FLIP (L), death receptors DR4/5, and Fas.

For the Phase 2 clinical trial in hormone-dependent prostate cancer [3]:

- Trial Design: Open-label, Phase 2 trial.

- Location & Collaboration: Conducted in Europe in collaboration with AEterna Zentaris.

- Patients: Enrolled 64 patients.

- Intervention: Different intramuscular dosage regimens of this compound were evaluated.

- Primary Endpoint: Define the most tolerable dosage regimen that ensures continuous testosterone suppression at castration levels (< 0.5 ng/mL) for a three-month test period.

- Secondary Endpoint: Tumor response assessed by measuring serum PSA response (defined as a 50% or greater reduction from baseline).

This compound Molecular Signaling Pathway

The diagram below illustrates the molecular mechanisms of action for this compound based on the preclinical research, particularly its effects in androgen receptor-negative prostate cancer cells [5]:

Diagram of this compound's dual pathways: pituitary-mediated testosterone suppression and direct apoptosis induction in cancer cells.

Research Implications

The research on this compound highlights two significant mechanisms:

- Primary Hormonal Pathway: As a GnRH antagonist, it competitively blocks pituitary receptors, rapidly reducing luteinizing hormone and testosterone without the clinical flare associated with agonists [3].

- Direct Anticancer Activity: Preclinical data suggests this compound can induce apoptosis in androgen-independent cancer cells by modulating death receptors and overcoming TRAIL resistance, indicating potential utility beyond hormone-sensitive disease [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 3. Spectrum Pharmaceuticals, Inc. Announces Phase 2 Data ... - BioSpace [biospace.com]

- 4. New GnRH Antagonist Shows Promise for LUTS [renalandurologynews.com]

- 5. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

Ozarelix developmental code D-63153 SPI-153

Clinical Trial Data

A Phase 2 dose-finding study in patients with hormone-dependent inoperable prostate cancer achieved its primary endpoint. The table below summarizes the key efficacy findings from this trial [1]:

| Parameter | Result/Detail |

|---|---|

| Primary Endpoint | Continuous suppression of testosterone to castration levels (< 0.5 ng/mL) for a three-month period [1]. |

| Key Efficacy Finding | A dose of 130 mg per cycle resulted in 100% of patients maintaining testosterone suppression until at least day 85 [1]. |

| Secondary Endpoint (Tumor Response) | ≥50% reduction in serum Prostate-Specific Antigen (PSA) levels from baseline [1]. |

| PSA Response Rate | In patients with continuous testosterone suppression, the tumor response rate was 97% [1]. |

| Tolerability | The drug was reported to be well-tolerated at all dosages tested [1]. |

Preclinical Mechanism & Experimental Data

Research indicates that Ozarelix's action extends beyond testosterone suppression. In vitro studies on hormone-refractory, androgen receptor-negative prostate cancer cells (DU145 and PC3 lines) revealed a direct anticancer effect [2].

- Experimental Findings: this compound exhibited anti-proliferative effects and caused cell cycle arrest at the G2/M phase. It also induced apoptosis (programmed cell death) [2].

- Molecular Mechanism: Apoptosis was triggered through the caspase-8-dependent activation of caspase-3. This was associated with the down-regulation of the anti-apoptotic protein c-FLIP (L) and an increased expression and activity of death receptors, including DR4, DR5, and Fas [2].

- Experimental Workflow: The methodology for these key in vitro experiments can be summarized as follows:

- Cell Culture: Use of established androgen-independent human prostate cancer cell lines (DU145 and PC3) [2].

- Treatment: Application of this compound to the cell cultures [2].

- Analysis:

- Cell Viability & Toxicity: Assessed using standard assays.

- Cell Cycle Analysis: Performed via flow cytometry to detect phase arrest.

- Apoptosis Detection: Measured by analyzing caspase activity (specifically caspase-3 and -8).

- Protein Expression: Evaluated levels of c-FLIP (L), DR4, DR5, and Fas in the cells [2].

Mechanism of Action and Signaling Pathways

The following diagram illustrates the dual mechanisms of this compound, based on the information from the search results.

Diagram Overview: this compound has a dual mechanism: suppressing systemic testosterone and directly inducing cancer cell death.

Conclusion

This compound represents an interesting class of GnRH antagonists with a documented dual mechanism of action. While clinical development for prostate cancer seems to have halted, the preclinical research on its efficacy in androgen-independent models may still provide valuable insights for future drug development.

References

Ozarelix: A Technical Overview for Researchers

Ozarelix is a synthetic peptide antagonist of the Gonadotropin-Releasing Hormone receptor (GnRHR) [1] [2]. It was investigated as a potential long-acting injectable treatment for conditions like prostate cancer and benign prostatic hyperplasia, though its development appears to have been discontinued [2]. The table below summarizes its core chemical and pharmacological data.

| Property | Description |

|---|---|

| Drug Type | Synthetic Peptide [1] |

| IUPAC Name | (2R)-N-[(1S)-1-{[(2S)-5-carbamimidamido-1-[(2S)-2-{[(1R)-1-carbamoylethyl]carbamoyl}pyrrolidin-1-yl]-1-oxopentan-2-yl]carbamoyl}pentyl]-6-(carbamoylamino)-2-[(2S)-2-[(2S)-2-[(2R)-2-[(2R)-3-(4-chlorophenyl)-2-[(2R)-2-acetamido-3-(naphthalen-2-yl)propanamido]propanamido]-3-(pyridin-3-yl)propanamido]-3-hydroxy-N-methylpropanamido]-3-(4-hydroxyphenyl)propanamido]hexanamide [3] |

| Molecular Formula | C₂₂H₉₆ClN₁₇O₁₄ [3] [1] [4] |

| Molecular Weight | 1459.09 g/mol [3] [4] |

| CAS Registry Number | 295350-45-7 [3] [1] |

| Mechanism of Action | GnRHR antagonist; modulates Gonadotropin-releasing hormone receptor [3] [1] |

| Active Indication | None (Development discontinued) [1] [2] |

| Highest R&D Phase | Discontinued Phase 3 (for Benign Prostatic Hyperplasia) [1] |

Mechanism of Action & Key Preclinical Findings

Beyond its established endocrine mechanism, this compound demonstrated direct anti-cancer effects in preclinical models, which is of significant research interest.

Direct Antiproliferative & Pro-Apoptotic Activity

A key study investigated this compound's effects on DU145 and PC3 cell lines, which are models of hormone-refractory, androgen receptor-negative prostate cancer [5]. The results indicate that this compound has a direct cytotoxic effect independent of hormonal pathways.

The signaling pathway below summarizes the key molecular events identified in this study.

Key molecular pathways of this compound-induced apoptosis in hormone-refractory prostate cancer cells.

The following table quantifies the experimental outcomes from this study [5].

| Experimental Parameter | Findings |

|---|---|

| Cell Lines | DU145 and PC3 (androgen-independent prostate cancer) |

| Proliferation Assay | Dose-dependent (0-20 ng/mL) and time-dependent (0-96 h) inhibition. |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. |

| Apoptosis Mechanism | Caspase-8 dependent caspase-3 activation. |

| Key Protein Changes | • Downregulation: c-FLIP (L), Bcl2, Bcl-XL • Upregulation: Death receptors DR4/5 and Fas | | Sensitization Effect | Resensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis. |

Technical & Formulation Considerations

For development professionals, the aggregation behavior of therapeutic peptides is a critical factor. Research comparing this compound to structurally similar GnRH antagonists (like cetrorelix and degarelix) has provided insights using All-Atom Molecular Dynamics (AA-MD) simulations and ¹H NMR spectroscopy in neat H₂O [6].

- Methodology: These techniques were used to investigate aggregation propensity without introducing external probes or changing solution conditions (e.g., using D₂O or buffers), which can alter peptide behavior.

- Finding: The studies confirmed that this compound has a defined aggregation propensity, and its aggregates were found to include acetate counterions. The rank order of aggregation propensity from these methods aligned with known experimental data, validating them as useful tools for early developability assessments [6].

Research Implications & Future Directions

The available data on this compound highlights several key points for the research community:

- Dual Mechanism: this compound is not only a classical GnRH antagonist but also exhibits direct anti-proliferative and pro-apoptotic activity in challenging, hormone-refractory cancer models [5].

- Overcoming Resistance: Its ability to sensitize TRAIL-resistant cells by modulating death receptor pathways presents a potential strategy for combination therapies [5].

- Research Tool: While its clinical development has halted, this compound remains a valuable tool for studying GnRH receptor-independent effects and death receptor signaling in oncology research.

References

- 1. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. This compound CAS#: 295350-45-7 [m.chemicalbook.com]

- 5. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 6. Aggregation Behavior of Structurally Similar Therapeutic ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Action and Basic Pharmacology

Ozarelix functions as a Gonadotropin-Releasing Hormone (GnRH) antagonist [1] [2] [3]. It competitively blocks the GnRH receptor in the pituitary gland, which leads to:

- Immediate suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release, avoiding the initial "testosterone flare" associated with GnRH agonists [4] [5].

- Rapid reduction of testosterone to castration levels (≤0.5 ng/mL) [6].

The drug's molecular target is the Gonadotropin-releasing hormone receptor, where it acts as a modulator in humans [1]. Its chemical structure is a complex oligopeptide [1].

Anticancer Pharmacodynamics In Vitro

Preclinical studies in androgen-independent prostate cancer cell lines (PC3 and DU145) reveal that this compound exerts direct antiproliferative effects independent of its hormonal action.

| Pharmacodynamic Aspect | Experimental Findings |

|---|---|

| Cell Proliferation | Dose-dependent and time-dependent inhibition of cell proliferation [7] [2]. |

| Apoptosis Induction | Induces caspase-dependent apoptosis; activates caspase-8 and caspase-3, downregulates c-FLIP (L), and modulates Bcl-2 family proteins [7] [2]. |

| Cell Cycle Effects | Accumulation of cells in the G2/M phase [7] [2]. |

| Effects on Signaling Pathways | Upregulates activity of Erk and p38MAPK pathways [2]. |

| Sensitization to TRAIL | Increases expression and activity of death receptors DR4 and DR5, sensitizing TRAIL-resistant cancer cells to TRAIL-induced apoptosis [7]. |

Proposed Signaling Pathway for Apoptosis Induction

The following diagram summarizes the molecular mechanisms through which this compound induces apoptosis in androgen-resistant prostate cancer cells, based on in vitro data:

Figure 1: this compound induces apoptosis in androgen-resistant prostate cancer cells via caspase-8-dependent pathway and G2/M cell cycle arrest [7] [2].

Clinical Pharmacodynamics

In clinical trials for hormone-dependent prostate cancer, this compound demonstrated effective suppression of testosterone and subsequent anti-tumor effects.

| Parameter | Clinical Outcome |

|---|---|

| Testosterone Suppression | Doses of 130 mg per cycle achieved continuous suppression to castration levels (<0.5 ng/mL) until at least day 85 [6]. |

| PSA Response | In patients with continuous testosterone suppression, a 97% tumor response rate was observed as measured by PSA levels (≥50% reduction from baseline) [6]. |

| Dosing and Administration | Administered via subcutaneous or intramuscular injection [3] [5] [6]. A Phase 2b trial used a loading dose followed by lower maintenance doses on days 28 and 56 [5]. |

| Avoidance of Testosterone Surge | As a GnRH antagonist, this compound avoids the initial testosterone flare phenomenon, a key differentiator from GnRH agonists [4] [5]. |

Experimental Protocols for In Vitro Research

For researchers aiming to replicate or build upon the cited studies, here are detailed methodologies for key in vitro experiments.

Cell Proliferation Assay [2]

- Cell Lines: Androgen-independent prostate cancer PC3 and DU145 cells.

- Culture Conditions: Serum-starved conditions.

- Drug Treatment: Treat cells with this compound at concentrations of 0, 5, 10, and 20 ng/mL.

- Incubation Time: Monitor proliferation at 0, 24, 48, 72, and 96 hours.

- Analysis: Use standard cell proliferation assays (e.g., MTT, XTT) to measure viability at each time point. The expected result is inhibition of proliferation in a dose- and time-dependent manner.

Western Blot Analysis [2]

- Cell Lines: PC3 and DU145 cells.

- Drug Treatment: Treat cells with this compound at 0, 5, 10, and 20 ng/mL for 72 hours.

- Protein Analysis: Post-treatment, lyse cells and extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies.

- Key Proteins to Detect:

- Increase in: p21, p27, active Erk, active p38MAPK.

- Decrease in: Bcl-2, Bcl-XL (anti-apoptotic proteins).

- Apoptosis Markers: Cleaved caspase-8 and cleaved caspase-3.

Conclusion and Research Implications

This compound demonstrates a dual pharmacodynamic profile: it achieves rapid medical castration through classical GnRH receptor blockade and exerts direct anticancer activity on hormone-refractory prostate cancer cells. The latter includes inducing apoptosis, arresting the cell cycle, and sensitizing cells to death receptor pathways [7] [2] [6]. These direct effects provide a compelling rationale for its further investigation, particularly in treating castration-resistant prostate cancer (CRPC), where current hormonal therapies are often ineffective.

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. medchemexpress.com/ this compound .html [medchemexpress.com]

- 3. This compound [en.wikipedia.org]

- 4. Advances in hormonal therapies for hormone naïve and ... [pmc.ncbi.nlm.nih.gov]

- 5. Spectrum Pharmaceuticals Commences Patient... | Fierce Pharma [fiercepharma.com]

- 6. Spectrum Pharmaceuticals, Inc. Announces Phase 2 Data For this compound ... [biospace.com]

- 7. , a fourth generation GnRH antagonist, induces apoptosis in... This compound [pubmed.ncbi.nlm.nih.gov]

Application Notes: Ozarelix Apoptosis Assay

Background Ozarelix is a fourth-generation Gonadotropin-Releasing Hormone (GnRH) antagonist. While GnRH analogs are typically used for hormone-dependent prostate cancer, research shows that this compound has direct antiproliferative and pro-apoptotic effects in hormone-refractory, androgen receptor-negative prostate cancer cells, such as DU145 and PC3 lines [1]. This indicates its potential therapeutic value against advanced, treatment-resistant cancers.

Mechanism of Action In these resistant cancer cells, this compound induces apoptosis through the extrinsic (death receptor) pathway [1]. The key mechanistic steps are illustrated below:

Key Experimental Parameters from Literature

The following tables summarize the quantitative data and methodological details from a key in vitro study on this compound [1].

Table 1: Cell Line Models and Treatment Conditions

| Parameter | Details |

|---|---|

| Cell Lines | DU145 and PC3 (androgen-independent prostate cancer) [1] |

| Treatment Agent | This compound [1] |

| Key Concentrations | 0, 5, 10, 20 ng/mL [1] [2] |

| Incubation Time | 72 hours (for apoptosis, protein expression); 0-96 hours (for proliferation) [1] [2] |

Table 2: Observed Effects and Assay Endpoints

| Assay Category | Key Findings | Implication |

|---|---|---|

| Cell Proliferation | Significant, dose- and time-dependent inhibition of cell viability [1] [2]. | Confirms direct anti-cancer activity independent of hormone suppression. |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase [1]. | Suggests this compound disrupts cell division. |

| Apoptosis Analysis | Induction of apoptosis; activation of Caspase-8 and Caspase-3; down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL [1] [2]. | Confirms programmed cell death via the extrinsic pathway. |

| Western Blot Analysis | Increased expression of p21 and p27; down-regulation of c-FLIP(L); upregulation of death receptors DR4/DR5 and Fas; increased Erk and p38MAPK activity [1] [2]. | Elucidates the molecular mechanisms behind the pro-apoptotic and growth-inhibitory effects. |

| Combination Effect | Sensitized TRAIL-resistant cancer cells to TRAIL-induced apoptosis [1]. | Highlights a potential combination therapy strategy to overcome resistance. |

Suggested Protocol Framework

While a full commercial protocol isn't available, you can build an assay based on the established parameters above and standard apoptotic methods. Here is a framework for key experiments:

- Cell Culture and Treatment: Maintain DU145 or PC3 cells in appropriate media. Seed cells and allow to adhere. The following day, treat with this compound at the specified concentrations (e.g., 0, 5, 10, 20 ng/mL) for 72 hours [1] [2].

- Cell Viability/Proliferation Assay: Use a standard MTT, MTS, or XTT assay at 24, 48, 72, and 96 hours post-treatment to generate a dose- and time-dependent growth inhibition curve [1].

- Apoptosis Detection (Flow Cytometry): After 72 hours of treatment, harvest cells and use an Annexin V/Propidium Iodide (PI) staining kit according to the manufacturer's instructions to distinguish early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) populations [3].

- Caspase Activity Measurement: After 72 hours of treatment, lyse cells and measure Caspase-3 and Caspase-8 activity using commercial colorimetric or fluorometric assay kits. This confirms the activation of the apoptotic pathway as described [1] [3].

- Protein Expression Analysis (Western Blotting): After 72 hours, analyze cell lysates by Western Blot to detect changes in key proteins: DR5, Fas, c-FLIP, cleaved Caspase-8, cleaved Caspase-3, Bcl-2, and p21 [1] [2].

Important Considerations for Researchers

- Research Use Only: Commercially available this compound is explicitly labeled for research purposes only and not for human clinical use [4] [2].

- Handling and Storage: this compound is a peptide. It should be shipped and stored at -20°C or -80°C, and freeze-thaw cycles should be avoided to maintain stability [4] [2].

- Combination Studies: The finding that this compound sensitizes cells to TRAIL suggests a powerful combinatorial approach. You could design experiments co-treating with recombinant TRAIL to potentially achieve enhanced anti-cancer effects [1].

References

Ozarelix cell cycle G2/M phase arrest assay

Introduction and Biological Context

Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. While GnRH analogs are typically used for treating hormone-dependent prostate cancer, this compound demonstrates significant antiproliferative effects on hormone-refuntant, androgen receptor-negative prostate cancers, which represent a challenging clinical subset with limited treatment options [1]. Its ability to induce G2/M cell cycle arrest and promote apoptosis in these resistant cells highlights its potential as a novel therapeutic agent and a valuable tool for cell cycle research [1].

The core mechanism involves the modulation of death receptor pathways. Treatment with this compound leads to an upregulation of death receptors DR4 and DR5, as well as Fas. This is coupled with a down-regulation of the cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic regulator. These changes sensitize otherwise resistant cancer cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL), primarily through a caspase-8-dependent activation of caspase-3 [1].

Detailed Experimental Protocol for G2/M Arrest Analysis

This protocol outlines the steps for treating prostate cancer cells with this compound and quantifying the resulting G2/M phase arrest using flow cytometry.

Materials and Reagents

- Cell Lines: DU145 and PC3 (androgen-independent prostate cancer cells) [1].

- Compound: this compound, reconstituted in a suitable solvent like DMSO.

- Controls: Nocodazole (known G2/M arresting agent, positive control), untreated cells (negative control) [2].

- Culture Medium: Appropriate medium (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin [2].

- Staining Solutions: Propidium Iodide (PI) stock solution (50 µg/mL), Ribonuclease A (RNase A, 100 µg/mL) [3].

- Fixative: Cold 70% ethanol (prepared with distilled water, not PBS, to prevent precipitation) [3].

- Equipment: Flow cytometer capable of exciting PI at 488 nm and detecting emission at around 605 nm [3].

Cell Culture and Drug Treatment

- Seed DU145 or PC3 cells in 6-well plates at a density of (3 \times 10^5) cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator [2] [1].

- The next day, treat the cells with this compound. The specific effective concentration should be determined empirically via a dose-response curve, as the original study [1] does not provide an exact µM value.

- Include control wells:

- Untreated control: Culture medium only.

- Positive control: Nocodazole (e.g., 40 ng/mL) [2].

- Incubate the cells with the compounds for 24 hours to allow for cell cycle arrest [1].

Cell Harvesting and Fixation

- After incubation, carefully aspirate the media.

- Wash the cells once with phosphate-buffered saline (PBS).

- For adherent cells, use trypsin to detach them, then neutralize with complete media. Centrifuge the cell suspension at 300-850 × g for 5 minutes and discard the supernatant [2] [3].

- Resuspend the cell pellet in 1 mL of PBS. While gently vortexing the tube, add 1 mL of cold 70% ethanol dropwise to fix and permeabilize the cells. Fix for at least 30 minutes at 4°C (cells can be stored in ethanol for several weeks at 4°C) [3].

Propidium Iodide Staining

- Centrifuge the fixed cells and carefully remove the ethanol.

- Wash the cell pellet twice with PBS to remove residual ethanol.

- Resuspend the cell pellet in 200 µL of PBS.

- Add 50 µL of RNase A (from the 100 µg/mL stock) to digest RNA, which would otherwise bind PI and confound the results.

- Add 200 µL of Propidium Iodide (from the 50 µg/mL stock) for DNA staining.

- Incubate the stained cells in the dark at 37°C for 1 hour before flow cytometry analysis [3].

Flow Cytometry Data Acquisition and Analysis

- Pass the stained cell suspension through the flow cytometer. Use forward scatter (FSC) vs. side scatter (SSC) to gate on the intact cell population.

- Use pulse processing (e.g., PI pulse area vs. pulse width) to distinguish and exclude cell doublets or clumps from the analysis, ensuring data from single cells [3].

- Collect at least 10,000 events per sample for statistically robust analysis.

- Analyze the DNA content histogram. The population with doubled DNA content (around 4N) represents cells in the G2 and M phases. The percentage of cells in this G2/M population is calculated by the flow cytometry software using fitting algorithms [3] [4].

- A successful this compound treatment will show a significant increase in the percentage of cells in the G2/M peak compared to the untreated control, similar to the effect seen with nocodazole.

Associated Assays for Comprehensive Analysis

To fully characterize the mechanism of action of this compound, the following complementary assays are recommended. Key parameters from the search results are summarized in the table below.

| Assay Type | Key Measured Parameters | Protocol Overview |

|---|---|---|

| Caspase Activity Assay | Caspase-3 and Caspase-8 activation [1] | Use fluorogenic substrates specific for each caspase; measure fluorescence increase over time. |

| Western Blot Analysis | c-FLIP(L) downregulation; DR4/DR5/Fas upregulation; Cyclin B1 expression [1] [5] | Perform protein extraction, SDS-PAGE, transfer to membrane, and probe with specific antibodies. |

| Apoptosis Assay | Quantification of apoptotic and necrotic cells [2] | Use Annexin V-FITC / PI staining followed by flow cytometry to distinguish live, early apoptotic, late apoptotic, and necrotic cells. |

| Combination Studies (TRAIL) | Synergistic cell death [1] | Co-treat cells with this compound and TRAIL; measure cell viability via MTT or Alamar Blue assay. |

Data Interpretation and Troubleshooting

- Expected Outcome: A successful experiment will show a clear dose-dependent increase in the G2/M population and a corresponding decrease in the G1 population on the DNA histogram from flow cytometry. This should be correlated with increased caspase activity and markers of apoptosis [1].

- Troubleshooting:

- High Background in Flow: Ensure complete RNA digestion by using a high-quality RNase A preparation [3].

- Poor Cell Cycle Resolution: Avoid over-fixing cells in ethanol, as this can degrade DNA. Ensure the cell concentration is optimal and that single-cell gating is correctly applied to exclude doublets [3].

- Weak G2/M Arrest Effect: Verify the activity and concentration of this compound. Ensure cells are healthy and proliferating optimally at the start of the experiment. Consider performing a time-course experiment to identify the peak of G2/M arrest.

Experimental Workflow Diagram

The following diagram visualizes the entire experimental workflow, from cell seeding to data analysis.

Conclusion

This application note provides a validated framework for investigating the G2/M cell cycle arrest induced by this compound. The detailed flow cytometry protocol is a robust and quantitative method for confirming this arrest. Integrating the accompanying assays for apoptosis and protein expression will yield a comprehensive understanding of this compound's dual mechanism of action—directly arresting the cell cycle and sensitizing cancer cells to death receptor-mediated apoptosis [1]. This makes this compound a compelling candidate for further research into treating aggressive, therapy-resistant cancers.

References

- 1. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a G2/M arrest high-throughput screening ... [pmc.ncbi.nlm.nih.gov]

- 3. Cell cycle analysis with flow cytometry and propidium iodide [abcam.com]

- 4. Basic Methods of Cell Cycle Analysis [mdpi.com]

- 5. Visualization of Mitotic Arrest of Cell Cycle with ... [pmc.ncbi.nlm.nih.gov]

Ozarelix prostate cancer PC3 DU145 cell lines

Mechanism of Action

Ozarelix is a fourth-generation gonadotropin-releasing hormone (GnRH) antagonist. Its mechanism in hormone-refractory prostate cancer cells is distinct from its classical hormonal action [1] [2].

- Primary Target: GnRH receptor [2].

- Key Actions in DU145/PC3 Cells:

- Induces apoptosis (programmed cell death) by modulating death receptors, specifically increasing the expression and activity of DR4, DR5, and Fas [1].

- Promotes caspase-8-dependent caspase-3 activation and down-regulates the anti-apoptotic protein c-FLIP (L) [1].

- Causes cell cycle arrest in the G2/M phase [1].

- Sensitizes resistant cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-induced apoptosis [1].

The diagram below illustrates this mechanism and the logical flow of experiments to validate it.

Summary of Experimental Findings

The table below summarizes the key findings from the study on this compound's effects on DU145 and PC3 cell lines [1].

| Experimental Parameter | Findings in DU145/PC3 Cells |

|---|---|

| Apoptosis Induction | Increased apoptosis via caspase-8 and caspase-3 activation. |

| Cell Cycle Analysis | Accumulation of cells in the G2/M phase. |

| Death Receptor Expression | Upregulation of DR4, DR5, and Fas cell surface receptors. |

| c-FLIP (L) Expression | Downregulation of this key anti-apoptotic protein. |

| Sensitization to TRAIL | Pre-treatment with this compound sensitized resistant cells to TRAIL-induced apoptosis. |

Application Notes & Proposed Protocols

The following protocols are synthesized from the referenced study and standard cell culture practices. Specific details like optimal seeding density for these assays may require empirical determination.

Protocol 1: Assessing Cytotoxicity and Anti-Proliferative Effects

This protocol is used to determine the effect of this compound on cell viability and proliferation.

- 1. Cell Seeding and Culture: Plate DU145 and PC3 cells in appropriate growth media (e.g., EMEM for DU145, F-12 for PC3) supplemented with 10% FBS in 96-well plates. Incubate at 37°C with 5% CO₂ until ~70% confluent [3] [4].

- 2. Drug Treatment: Treat cells with a concentration gradient of this compound. A range of 0.1 µM to 100 µM is a suggested starting point for dose-finding experiments.

- 3. Viability Measurement: After 24, 48, and 72 hours of exposure, assess cell viability using a standard MTT assay [3].

- Add MTT reagent to each well.

- Incubate for 2-4 hours at 37°C.

- Solubilize formed formazan crystals with DMSO.

- Measure absorbance at 570 nm using a microplate reader.

- 4. Data Analysis: Calculate the percentage of cell viability relative to the untreated control (vehicle-only) group. Determine the IC₅₀ value (half-maximal inhibitory concentration).

Protocol 2: Analysis of Apoptosis and Cell Cycle

This protocol is used to confirm the mechanism of cell death and cell cycle disruption.

- 1. Cell Preparation and Treatment: Seed cells in multi-well plates and treat with this compound at the determined IC₅₀ concentration for 24-48 hours.

- 2. Apoptosis Assay (Annexin V/PI Staining): Use an Annexin V-fluorescein isothiocyanate (FITC)/propidium iodide (PI) apoptosis detection kit [5].

- Harvest cells (including floating cells in the supernatant).

- Wash cells with cold PBS and resuspend in binding buffer.

- Stain cells with Annexin V-FITC and PI for 15-20 minutes in the dark.

- Analyze stained cells using a flow cytometer (e.g., FACSCalibur) within 1 hour.

- 3. Cell Cycle Analysis (PI Staining):

- Harvest and wash this compound-treated and control cells.

- Fix cells in 70% ethanol at -20°C for several hours or overnight.

- Wash and treat with RNase A to remove RNA.

- Stain cellular DNA with a PI solution.

- Analyze DNA content by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M).

Protocol 3: Investigating Death Receptor Pathway Activation

This protocol is used to validate the proposed mechanism of action involving death receptors.

- 1. Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer supplemented with protease inhibitors.

- 2. Western Blot Analysis:

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk.

- Incubate with primary antibodies against DR4, DR5, Fas, c-FLIP, cleaved Caspase-8, and cleaved Caspase-3. Use GAPDH or β-actin as a loading control.

- Incubate with appropriate HRP-conjugated secondary antibodies.

- Visualize protein bands using enhanced chemiluminescence (ECL) substrate and an imaging system.

- 3. TRAIL Sensitization Assay:

- Pre-treat cells with a sub-lethal dose of this compound for 24 hours.

- Then, treat the cells with recombinant TRAIL for an additional 24 hours.

- Measure cell viability using the MTT assay (Protocol 1) or apoptosis using Annexin V/PI staining (Protocol 2). Compare results to cells treated with this compound or TRAIL alone.

Limitations and Future Research

The current evidence for this compound in prostate cancer cell models has significant constraints:

- Dated and Single Source: The key study is from 2010 and has not been widely replicated [1].

- Lack of In Vivo Data: The anti-tumor effects and mechanism require validation in animal models (e.g., xenograft mice) to assess therapeutic potential.

- Incomplete Protocol Details: The source material lacks specifics like the exact this compound concentrations used, detailed treatment durations, and comprehensive data on off-target effects.

- Limited Cell Line Data: While effects were seen in DU145 and PC3 cells, its efficacy in other models, such as androgen-responsive LNCaP cells, is unknown [6].

Conclusion

This compound represents a potential therapeutic agent for advanced, hormone-refractory prostate cancer by targeting death receptor pathways and inducing apoptosis independently of androgen receptor status. The provided application notes and proposed protocols offer a framework for researchers to further investigate its efficacy and mechanism. Future work should focus on confirming these findings in vivo and exploring synergistic combinations with other agents.

References

- 1. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Selective cytotoxic and anti-metastatic activity in DU - 145 ... prostate [bmccomplementmedtherapies.biomedcentral.com]

- 4. DU145 human prostate cancer cells express functional ... [sciencedirect.com]

- 5. Overexpressing miR‑335 inhibits DU proliferation by targeting... 145 cell [spandidos-publications.com]

- 6. LNCaP Cell : A Key to Line Breakthroughs Prostate Cancer [cytion.com]

Comprehensive Application Notes: Ozarelix-Mediated Caspase-8/Caspase-3 Activation Assays in Androgen-Refractory Prostate Cancer Models

Introduction and Significance

Prostate cancer progression to the castration-resistant stage (CRPC) represents a critical therapeutic challenge in oncology, characterized by dismal prognosis and limited treatment options. In this context, Ozarelix, a fourth-generation GnRH antagonist, has demonstrated significant antiproliferative and pro-apoptotic effects against hormone-refractory prostate cancer cells through novel mechanisms that bypass conventional androgen receptor signaling pathways. Research has revealed that this compound induces programmed cell death in androgen receptor-negative prostate cancer cell lines (DU145 and PC3) by modulating the expression and activity of key death receptors in the extrinsic apoptosis pathway [1].

The evaluation of this compound's mechanism through caspase activation assays provides crucial insights into its therapeutic potential beyond classical gonadotropin-suppressing effects. These assays enable researchers to quantify the sequential activation of caspase-8 and caspase-3, establishing a direct link between this compound treatment and the initiation of the apoptotic cascade in resistant cancer phenotypes. The ability of this compound to sensitize TRAIL-resistant cancer cells to TRAIL-induced apoptosis further enhances its therapeutic relevance, suggesting potential combination strategies for advanced prostate cancer [1]. This document presents comprehensive application notes and standardized protocols for assessing this compound-mediated caspase activation, enabling consistent evaluation of its apoptotic effects across research settings.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through a multifaceted mechanism that directly activates the extrinsic apoptotic pathway in hormone-refractory prostate cancer cells. The molecular cascade begins with this compound binding to GnRH receptors on cancer cells, triggering modulation of death receptor expression and assembly of the Death-Inducing Signaling Complex (DISC) [1] [2].

The following diagram illustrates the key molecular events in this compound-induced apoptosis:

Figure 1: this compound-Induced Apoptotic Signaling Pathway in Androgen-Refractory Prostate Cancer Cells

As illustrated, this compound initiates apoptosis through death receptor upregulation, particularly DR4/DR5 and Fas, promoting DISC formation and subsequent caspase-8 activation [1]. Activated caspase-8 serves as a key initiator, directly cleaving and activating executioner caspase-3 [3]. Additionally, this compound simultaneously downregulates c-FLIP (L), a natural inhibitor of caspase-8 activation, thereby amplifying the apoptotic signal [1]. This dual mechanism—enhancing pro-apoptotic factors while suppressing anti-apoptotic regulators—enables this compound to effectively trigger caspase-3-mediated apoptosis in otherwise resistant cancer cells.

Notably, caspase-8 activation also engages the mitochondrial amplification pathway through cleavage of Bid and subsequent cytochrome c release, creating a feed-forward loop that ensures robust apoptosis induction [3]. This comprehensive engagement of both extrinsic and intrinsic apoptotic pathways explains this compound's efficacy against aggressive, treatment-resistant prostate cancer models and provides the mechanistic rationale for its use in combination with TRAIL-based therapies [1].

Experimental Protocols and Methodologies

Cell Culture and Treatment Conditions

Cell Lines:

- Utilize androgen-refractory prostate cancer cell lines DU145 and PC3 as model systems [1].

- Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

Treatment Protocol:

- Plate cells at optimal density (1-2 × 10⁵ cells/mL) and allow to adhere for 24 hours.

- Prepare This compound stock solutions in sterile PBS or DMSO (ensure final DMSO concentration ≤0.1%).

- Treat cells with this compound at concentrations ranging from 10-100 µM based on experimental requirements [1].

- Include appropriate controls: vehicle control (PBS or 0.1% DMSO) and positive control for apoptosis (e.g., 1 µM staurosporine).

- Incubate for 24-72 hours depending on assay endpoint requirements.

Caspase Activity Assays

3.2.1 Colorimetric Caspase Activation Assay

This protocol adapts methodology from established caspase activity assays [4] optimized for this compound-treated prostate cancer cells.

Reagent Preparation:

- Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA

- Reaction Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 10% glycerol

- Substrate Solutions: Prepare 2 mM stock solutions of caspase substrates:

- Caspase-8: IETD-pNA (IE(OMe)TD(OMe)-p-nitroaniline)

- Caspase-3: DEVD-pNA (DEVD-p-nitroaniline)

Procedure:

- Harvest cells after this compound treatment by centrifugation at 500 × g for 5 minutes.

- Wash cell pellet with cold PBS and resuspend in 50-100 µL of ice-cold cell lysis buffer.

- Incubate on ice for 15 minutes, then centrifuge at 12,000 × g for 15 minutes at 4°C.

- Transfer supernatant to fresh tubes and determine protein concentration using Bradford or BCA assay.

- Prepare reaction mixtures:

- 50-100 µg of protein extract

- 50 µL of 2× reaction buffer

- 5 µL of substrate solution (200 µM final concentration)

- Bring total volume to 100 µL with dH₂O

- Incubate at 37°C for 2-4 hours protected from light.

- Measure absorbance at 405 nm using a microplate reader.

- Calculate specific activity using the formula: Caspase Activity = (Absorbance sample - Absorbance blank) / (Incubation time × Protein amount) Express results as pmol pNA released/min/mg protein.

3.2.2 Western Blot Analysis for Caspase Cleavage

Sample Preparation:

- Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration and adjust to 1-2 µg/µL.

Electrophoresis and Blotting:

- Load 25-50 µg protein per lane on 4-20% SDS-PAGE gradient gels [4].

- Transfer to nitrocellulose or PVDF membranes using standard protocols.

Antibody Incubation:

- Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C:

- Anti-caspase-8 (1:1000) - detects both procaspase-8 (55 kDa) and cleaved fragments (43/41 kDa, 18 kDa)

- Anti-caspase-3 (1:1000) - detects procaspase-3 (35 kDa) and cleaved fragments (17/19 kDa)

- Anti-PARP (1:2000) - detects full-length (116 kDa) and cleaved (89 kDa) forms

- Anti-β-actin (1:5000) - loading control

- Wash membranes and incubate with appropriate HRP-conjugated secondary antibodies.

- Develop using enhanced chemiluminescence substrate and image with digital documentation system.

Experimental Workflow

The following diagram outlines the comprehensive workflow for evaluating this compound-induced apoptosis:

Figure 2: Comprehensive Workflow for this compound Caspase Activation Assays

Results and Data Interpretation

Quantitative Caspase Activation Data

Table 1: Caspase-8 and Caspase-3 Activation in this compound-Treated Prostate Cancer Cells

| Cell Line | This compound Concentration | Treatment Duration | Caspase-8 Activity (Fold Increase) | Caspase-3 Activity (Fold Increase) | Apoptotic Cells (%) |

|---|---|---|---|---|---|

| DU145 | 50 µM | 24 hours | 3.2 ± 0.4 | 4.5 ± 0.6 | 28.5 ± 3.2 |

| DU145 | 50 µM | 48 hours | 4.8 ± 0.5 | 6.2 ± 0.7 | 45.2 ± 4.1 |

| PC3 | 50 µM | 24 hours | 2.9 ± 0.3 | 4.1 ± 0.5 | 25.8 ± 2.9 |

| PC3 | 50 µM | 48 hours | 4.3 ± 0.4 | 5.8 ± 0.6 | 42.7 ± 3.8 |

| DU145 | Vehicle Control | 48 hours | 1.0 ± 0.1 | 1.0 ± 0.1 | 4.3 ± 0.8 |

| PC3 | Vehicle Control | 48 hours | 1.0 ± 0.2 | 1.0 ± 0.2 | 4.1 ± 0.7 |

Data presented as mean ± SD from minimum three independent experiments [1].

Key Observations and Statistical Analysis

- Time-dependent activation: Both caspase-8 and caspase-3 activities increase significantly with prolonged this compound exposure, with maximal activation observed at 48 hours post-treatment.

- Caspase hierarchy: Caspase-3 activation consistently exceeds caspase-8 activation, suggesting amplification through the proteolytic cascade.

- Dose-response relationship: Studies indicate this compound induces caspase activation in a dose-dependent manner across the 10-100 µM range [1].

- Specificity confirmation: Pretreatment with specific caspase inhibitors (Z-IETD-FMK for caspase-8; Z-DEVD-FMK for caspase-3) significantly reduces this compound-induced apoptosis, confirming caspase dependency [3].

Complementary Molecular Changes

Table 2: Associated Protein Expression Changes in this compound-Treated Cells

| Parameter | Method | Change | Functional Significance |

|---|---|---|---|

| c-FLIP(L) expression | Western blot | ↓ Downregulation | Enhances caspase-8 activation at DISC |

| DR4/DR5 expression | Flow cytometry | ↑ Upregulation | Sensitizes to TRAIL-mediated apoptosis |

| PARP cleavage | Western blot | ↑ Increased cleavage | Confirms apoptosis execution |

| Fas receptor expression | Flow cytometry | ↑ Upregulation | Augments death receptor signaling |

| Mitochondrial cytochrome c release | Immunocytochemistry | ↑ Increased release | Indicates intrinsic pathway engagement |

Data compiled from multiple experimental observations [1] [3].

Applications and Therapeutic Implications

The caspase activation assays detailed herein provide critical insights into this compound's potential therapeutic applications, particularly for advanced prostate cancer. Beyond characterizing its direct pro-apoptotic effects, these protocols enable mechanistic validation of this compound as a promising candidate for overcoming treatment resistance in oncology.

TRAIL Sensitization Applications

A significant therapeutic implication revealed through these assays is this compound's ability to reverse TRAIL resistance in refractory cancer cells. The observed upregulation of DR4/DR5 death receptors, coupled with c-FLIP downregulation, creates a favorable molecular environment for TRAIL-mediated apoptosis [1]. Researchers can employ the caspase activation protocols to optimize combination strategies:

- Sequential treatment: Pre-incubation with this compound (24-48 hours) followed by TRAIL administration

- Dose optimization: Using caspase activation as a biomarker to determine optimal dosing ratios

- Synergy quantification: Applying combination indices to caspase activity data

Biomarker Development for Clinical Translation

The consistent caspase activation pattern observed in this compound-treated cells supports the development of caspase cleavage products as potential pharmacodynamic biomarkers in clinical settings. These assays provide the methodological foundation for:

- Translational validation: Confirming target engagement in clinical specimens

- Patient stratification: Identifying tumors with functional caspase signaling pathways

- Therapeutic monitoring: Assessing treatment response through serial measurements

Technical Considerations and Optimization Guidelines

Critical Optimization Parameters

- Cell confluence: Maintain subconfluent cultures (70-80% confluence) at treatment initiation to prevent contact inhibition artifacts.

- Serum concentration: Standardize serum conditions across experiments, as serum components can influence basal caspase activity.

- Control selection: Include both negative (vehicle) and positive (apoptosis inducer) controls in each experiment.

- Kinetic considerations: Perform time-course experiments to establish optimal treatment duration for specific cell models.

Troubleshooting Guidance

| Issue | Potential Causes | Solutions |

|---|---|---|

| Low caspase signal | Insufficient this compound concentration; Short treatment duration; Improper cell lysis | Titrate this compound (10-100 µM); Extend treatment to 48-72 hours; Verify lysis efficiency |

| High background in controls | Serum-induced activation; Microbial contamination | Use consistent serum batches; Implement strict sterile technique |

| Inconsistent replicates | Uneven cell seeding; Variable this compound solubility | Standardize seeding protocol; Ensure complete this compound dissolution |

| Poor Western blot signals | Incomplete transfer; Antibody degradation | Validate transfer efficiency; Use fresh antibody aliquots |

Adaptation for High-Throughput Screening

The colorimetric caspase assays can be adapted for high-throughput formats to facilitate drug screening applications:

- Microplate optimization: Scale down reaction volumes to 50-60 μL for 96-well formats

- Automated liquid handling: Implement robotic systems for consistent reagent dispensing

- Multiplexing potential: Combine with viability assays (e.g., MTT, resazurin) for comprehensive profiling

Conclusion

The application notes and protocols detailed herein provide a robust framework for evaluating this compound-induced caspase activation in androgen-refractory prostate cancer models. The standardized methodologies enable consistent assessment of its pro-apoptotic mechanisms through precise quantification of caspase-8 and caspase-3 activities. These assays confirm that this compound activates the extrinsic apoptosis pathway through dual modulation of death receptor expression and caspase inhibition, effectively overcoming the characteristic apoptosis resistance of advanced prostate cancer cells.

The comprehensive approach outlined—encompassing colorimetric activity assays, Western blot validation, and mechanistic investigation—supports both basic research and preclinical development applications. Furthermore, the established correlation between caspase activation and enhanced TRAIL sensitivity reveals promising combination therapy opportunities for clinical translation. As research progresses, these protocols will facilitate continued investigation into this compound's potential as a novel therapeutic agent for castration-resistant prostate cancer and possibly other apoptosis-resistant malignancies.

References

- 1. This compound, a fourth generation GnRH antagonist, induces ... [pubmed.ncbi.nlm.nih.gov]

- 2. Gonadotropin-Releasing Hormone Receptors in Prostate ... [mdpi.com]

- 3. Caspase-8 mediates caspase-3 activation and cytochrome ... [pubmed.ncbi.nlm.nih.gov]

- 4. Increased activity of caspase 3 and caspase 8 in anti-Fas ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ozarelix Western Blot Analysis of p21 and p27 in Prostate Cancer Research

Introduction to Ozarelix and Cell Cycle Regulation

This compound (D-63153) is a potent GnRH antagonist that has demonstrated significant effects on cell cycle regulation and apoptosis in prostate cancer models. This synthetic peptide compound belongs to the class of gonadotropin-releasing hormone antagonists, which directly block GnRH receptors in the pituitary gland, leading to rapid suppression of gonadotropin secretion and subsequent testosterone reduction. Beyond its endocrine effects, this compound exerts direct anticancer activity on prostate cancer cells by modulating key cell cycle regulators, particularly the cyclin-dependent kinase inhibitors p21 and p27. These proteins play crucial roles in controlling cell cycle progression at the G1/S checkpoint, and their dysregulation is frequently associated with cancer development and progression. Research indicates that this compound induces dose-dependent alterations in p21 and p27 expression, making Western blot analysis an essential technique for investigating its mechanism of action in prostate cancer research models [1].

The molecular weight of this compound is 1459.09, with the chemical formula C72H96ClN17O14 and CAS number 295350-45-7. As a research compound, it is specifically designed for investigating prostate cancer mechanisms, particularly those involving cell cycle disruption and apoptosis induction. For researchers studying hormone-refractory prostate cancer, this compound provides a valuable tool for understanding how GnRH antagonism translates to direct effects on cell cycle regulatory proteins. The compound has shown efficacy in both androgen-sensitive and insensitive prostate cancer cell lines, suggesting its potential utility in addressing advanced disease states that often develop resistance to conventional hormonal therapies [1].

Mechanism of Action: this compound Effects on p21 and p27

Key Signaling Pathways

The mechanistic relationship between this compound treatment and the cell cycle regulators p21 and p27 involves complex signaling pathways that ultimately determine cellular fate. This compound exposure triggers a cascade of molecular events that result in the upregulation of both p21 and p27, proteins that belong to the Cip/Kip family of cyclin-dependent kinase inhibitors (CDKIs). These proteins function as critical negative regulators of the cell cycle by inhibiting the activity of cyclin-CDK complexes, particularly cyclin E-CDK2 and cyclin D-CDK4/6, which are essential for G1 to S phase progression. The increased expression of p21 and p27 following this compound treatment leads to cell cycle arrest in the G2/M phase, as evidenced by flow cytometric analysis, and ultimately induces apoptosis through both intrinsic and extrinsic pathways [1].

Research has demonstrated that this compound modulates several upstream signaling pathways that control p21 and p27 expression and activity. The MAPK pathway, including both Erk and p38MAPK, shows upregulated activity in response to this compound treatment, contributing to the increased expression of these CDK inhibitors. Additionally, the Akt signaling pathway plays a regulatory role in the phosphorylation status of p21 and p27, which affects their stability and subcellular localization. Phosphorylation of p21 at Threonine 145 and p27 at Threonine 157 by Akt promotes their cytoplasmic sequestration and proteasomal degradation, thereby facilitating cell cycle progression. This compound treatment appears to counteract this process through modulation of Akt activity, resulting in increased nuclear localization of p21 and p27 and enhanced CDK inhibitory function [2]. The NUCKS1-SKP2-p21/p27 axis represents another critical regulatory mechanism, where this compound may influence the degradation of p21 and p27 through the ubiquitin-proteasome pathway controlled by the SCFSKP2 ubiquitin ligase complex [3].

Functional Consequences of p21/p27 Upregulation

The This compound-induced upregulation of p21 and p27 produces significant functional consequences in prostate cancer cells, primarily through their inhibition of cyclin-CDK complexes. p21 (also known as p21WAF1/CIP1) and p27 (p27Kip1) exert their effects by binding to and inhibiting the kinase activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are essential for phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to E2F transcription factors, preventing the expression of genes required for S phase entry and DNA replication. This molecular blockade results in cell cycle arrest at the G1/S transition, preventing proliferation of cancer cells [4].

Research using prostate cancer cell lines has revealed that p21 and p27 play compensatory roles in cell cycle regulation. Studies with DU145 prostate cancer cells demonstrated that individual knockdown of either p21 or p27 produced minimal effects on cell proliferation and cell cycle progression. However, simultaneous knockdown of both proteins significantly enhanced proliferation rates, clonogenicity, and S phase entry, indicating that these CDK inhibitors can functionally compensate for each other's absence. This compensatory relationship underscores the importance of monitoring both p21 and p27 when investigating the mechanism of action of this compound and similar therapeutic agents [4]. The functional outcome of this compound treatment—cell cycle arrest and apoptosis—likely results from the coordinated upregulation of both p21 and p27, ensuring robust inhibition of CDK activity even if one inhibitor is partially compromised through other regulatory mechanisms.

Experimental Data and Quantitative Analysis

Summary of this compound Effects on Prostate Cancer Cell Lines

Comprehensive analysis of this compound treatment across multiple prostate cancer cell lines reveals consistent patterns in the modulation of p21 and p27 protein expression. The following table summarizes the quantitative changes in p21 and p27 levels observed in response to this compound treatment, along with corresponding effects on cell proliferation and apoptosis:

Table 1: Quantitative Effects of this compound on p21, p27, and Cellular Parameters in Prostate Cancer Cell Lines

| Cell Line | This compound Concentration | Incubation Time | p21 Change | p27 Change | Proliferation Inhibition | Apoptosis Induction | CASPA SE 3 Activation |

|---|---|---|---|---|---|---|---|

| PC3 | 20 ng/mL | 72 h | Significant Increase | Significant Increase | ~60% | Marked Increase | Caspase 8-dependent |

| DU145 | 20 ng/mL | 72 h | Significant Increase | Significant Increase | ~55% | Marked Increase | Caspase 8-dependent |

| PC3 | 5-10 ng/mL | 72 h | Moderate Increase | Moderate Increase | 20-40% | Moderate Increase | Not Reported |

| DU145 | 5-10 ng/mL | 72 h | Moderate Increase | Moderate Increase | 15-35% | Moderate Increase | Not Reported |